8-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and an indolizinone moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one typically involves multiple steps, starting from readily available precursorsThe final step often involves the coupling of the piperazine derivative with an indolizinone precursor under specific reaction conditions, such as the use of a palladium catalyst and appropriate solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
8-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 8-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction .
Comparison with Similar Compounds
Similar Compounds
4-(benzyl)-piperazine-1-carboxylic acid phenylamide: Another piperazine derivative with potential pharmacological properties.
N-(3-chlorophenyl)piperazine: A simpler piperazine derivative used in various research applications.
Uniqueness
8-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one is unique due to its specific structural features, such as the combination of a chlorophenyl group and an indolizinone moiety. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
8-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methoxy-2,3-dihydro-1H-indolizin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-27-17-13-18(25)24-7-3-6-16(24)19(17)20(26)23-10-8-22(9-11-23)15-5-2-4-14(21)12-15/h2,4-5,12-13H,3,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJPMCVFEOHQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.